molecular formula C17H15BrN2O3 B2572998 N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-5-bromopyridine-3-carboxamide CAS No. 2034292-20-9

N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-5-bromopyridine-3-carboxamide

Cat. No.: B2572998
CAS No.: 2034292-20-9
M. Wt: 375.222
InChI Key: MHMJLAPLIMROMK-UHFFFAOYSA-N
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Description

“N-(2-(benzofuran-2-yl)-2-methoxyethyl)-5-bromonicotinamide” is a complex organic compound. It contains a benzofuran moiety, which is a heterocyclic compound consisting of fused benzene and furan rings . Benzofuran compounds are ubiquitous in nature and have been shown to possess strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .


Synthesis Analysis

Benzofuran derivatives can be synthesized through various methods. For instance, a metal-free cyclization of ortho-hydroxystilbenes into 2-arylbenzofurans and 2-arylnaphthofurans can be mediated by hypervalent iodine reagents . Another method involves the reaction of calcium carbide with salicylaldehyde p-tosylhydrazones or 2-hydroxyacetophenone p-tosylhydrazones to provide methyl-substituted benzofuran rings in good yields in the presence of cuprous chloride as a catalyst .


Molecular Structure Analysis

The molecular structure of “N-(2-(benzofuran-2-yl)-2-methoxyethyl)-5-bromonicotinamide” is complex due to the presence of multiple functional groups. The benzofuran moiety is a key structural element, which is a basic structural unit of various biologically active natural medicines and synthetic chemical raw materials .


Chemical Reactions Analysis

Benzofuran derivatives can undergo a variety of chemical reactions. For example, a complex benzofuran derivative can be constructed by a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds . Another benzofuran ring can be constructed by proton quantum tunneling, which has not only fewer side reactions but also high yield .

Scientific Research Applications

In vitro Toxicokinetics and Analytical Toxicology

N-(2-Methoxybenzyl)-substituted phenethylamines (NBOMe analogues) have been associated with severe adverse reactions, including deaths. Toxicokinetic studies, including phase I and II metabolism, plasma protein binding, and toxicological detectability in urine, provide essential data for forensic and clinical toxicologists to reliably identify these substances in cases of abuse or intoxication, enabling a thorough risk assessment (Richter et al., 2019).

Synthesis and Characterization of Benzofuran Derivatives

Benzofuran derivatives exhibit a wide range of biological and pharmacological applications, including potential uses in photodynamic therapy for cancer treatment. The synthesis and characterization of new benzofuran compounds with high singlet oxygen quantum yields suggest their potential as Type II photosensitizers for treating cancer (Pişkin et al., 2020).

Lewis Acid-Catalyzed Synthesis of Benzofurans

The Lewis acid-catalyzed synthesis of 2,3-disubstituted benzofurans from acrolein dimer and 1,3-dicarbonyl compounds demonstrates a method to synthesize commercial drug molecules like benzbromarone and amiodarone. This methodology showcases the versatility of benzofurans in drug synthesis and potential pharmaceutical applications (Huang et al., 2019).

Antimicrobial and Antioxidant Properties of Benzofuran Derivatives

Benzofuran derivatives have shown significant potential as antimicrobial and antioxidant agents, indicating their applicability in developing new therapeutic agents to combat antibiotic-resistant microbes and oxidative stress-related conditions. Studies have underscored the importance of the benzofuran scaffold in drug discovery, particularly for antimicrobial therapy (Hiremathad et al., 2015).

Pharmacological Characterization of Benzofuran Compounds

Research on benzofuran compounds like A-80426 highlights their potential as novel antidepressants by combining potent α-2 antagonist activity with 5-HT uptake inhibitory activity. This dual mechanism may provide a new approach to treating depression, demonstrating the therapeutic versatility of benzofuran derivatives (Meyer et al., 1995).

Future Directions

Benzofuran compounds have attracted more and more attention of chemical and pharmaceutical researchers worldwide, making these substances potential natural drug lead compounds . The development of promising compounds with target therapy potentials and little side effects is the main goal of medical researchers . Therefore, the future directions for “N-(2-(benzofuran-2-yl)-2-methoxyethyl)-5-bromonicotinamide” could involve further exploration of its biological activities and potential applications in drug development.

Mechanism of Action

Properties

IUPAC Name

N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-5-bromopyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15BrN2O3/c1-22-16(15-7-11-4-2-3-5-14(11)23-15)10-20-17(21)12-6-13(18)9-19-8-12/h2-9,16H,10H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHMJLAPLIMROMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CNC(=O)C1=CC(=CN=C1)Br)C2=CC3=CC=CC=C3O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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